

A Comparative Guide to the Synthesis of 3-Chloro-5-methoxypyridazine

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Compound of Interest

Compound Name: 3-Chloro-5-methoxypyridazine

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For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent protocols for the synthesis of **3-Chloro-5-methoxypyridazine**, a valuable building block in medicinal chemistry. The comparison covers starting materials, reaction conditions, and product yields, supported by detailed experimental procedures.

Comparison of Synthesis Protocols

Two primary methods for the synthesis of **3-Chloro-5-methoxypyridazine** are presented below. The first involves a nucleophilic aromatic substitution reaction on a dichlorinated precursor, while the second employs a chlorination agent on a pyridazinone derivative.

Parameter	Protocol 1: Nucleophilic Substitution	Protocol 2: Chlorination
Starting Material	3,5-Dichloropyridazine	5-Methoxypyridazin-3(2H)-one
Reagents	Sodium methoxide, Methanol	Phosphoryl chloride
Reaction Temperature	90°C	100°C
Reaction Time	1 hour	10 minutes
Reported Yield	Not explicitly reported for this specific reaction. However, a similar nucleophilic substitution of a dichlorinated aromatic compound with sodium methoxide has been reported to yield 67% of the methoxy-substituted product.	45% ^[1]
Workup Procedure	Quenching with water, extraction with ethyl acetate, and washing with potassium bisulfate and sodium bicarbonate solutions. ^[1]	Quenching with ice water, pH adjustment with sodium carbonate, extraction with ether, and recrystallization. ^[1]
Product Analysis	-	LC-MS, 1H-NMR ^[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-methoxypyridazine from 3,5-Dichloropyridazine

This protocol details the synthesis of **3-Chloro-5-methoxypyridazine** via the nucleophilic substitution of 3,5-Dichloropyridazine with sodium methoxide.

Materials:

- 3,5-Dichloropyridazine (300 mg)

- 5.4 M solution of sodium methoxide in Methanol (0.410 mL)
- Methanol (2 mL)
- Water
- Ethyl acetate (EtOAc)
- 5% solution of potassium bisulfate (KHSO₄)
- Saturated solution of sodium bicarbonate (NaHCO₃)
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 3,5-dichloropyridazine (300 mg) in MeOH (2 mL), add a 5.4 M solution of sodium methoxide in MeOH (0.410 mL).
- Stir the reaction mixture for 1 hour at 90°C.[\[1\]](#)
- Quench the reaction with H₂O and extract with EtOAc.
- Wash the organic phase sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.
- Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.[\[1\]](#)

Protocol 2: Synthesis of 3-Chloro-5-methoxypyridazine from 5-Methoxypyridazin-3(2H)-one

This protocol describes the synthesis of **3-Chloro-5-methoxypyridazine** by the chlorination of 5-Methoxypyridazin-3(2H)-one using phosphoryl chloride.

Materials:

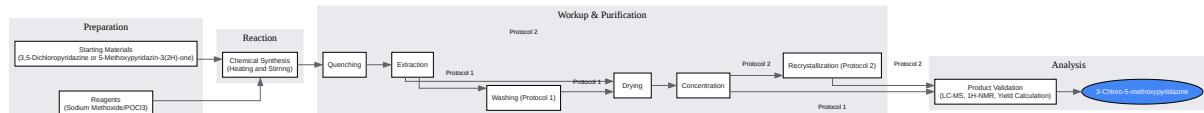
- 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol)
- Phosphoryl chloride (1.5 mL, 16 mmol)
- Ice water
- Sodium carbonate
- Ether
- Anhydrous magnesium sulfate
- 1,2-Dichloroethane

Procedure:

- Suspend 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphoryl chloride (1.5 mL, 16 mmol).
- Stir the reaction mixture at 100°C for 10 minutes.[\[1\]](#)
- After the reaction is complete, slowly pour the mixture into ice water.
- Adjust the pH to alkaline by adding sodium carbonate.
- Extract the mixture with ether.
- Combine the organic phases and dry with anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent by distillation under reduced pressure.
- Recrystallize the resulting residue with 1,2-dichloroethane to give 130 mg of **3-chloro-5-methoxypyridazine** (45% yield).[\[1\]](#)

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical flow, the following diagrams are provided.



Protocol 1: Nucleophilic Substitution

+ Sodium Methoxide

3,5-Dichloropyridazine

Nucleophilic Attack

Meisenheimer Complex
(Transition State)

Chloride Elimination

3-Chloro-5-methoxypyridazine

Protocol 2: Chlorination

+ POCl3

5-Methoxypyridin-3(2H)-one

Phosphorylation

O-Phosphorylated Intermediate

Nucleophilic Attack by Cl-

3-Chloro-5-methoxypyridazine

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References

- 1. 3-CHLORO-5-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
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